N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate ketone under acidic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-chloroaniline and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
- N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylphenyl)-4-oxoquinolin-1-yl]acetamide
Uniqueness
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the presence of the 4-methylbenzoyl group, which may confer distinct biological activities compared to other similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.
Biological Activity
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H18ClN3O3, featuring a complex structure that includes:
- A 4-chlorophenyl group
- An acetamide functional group
- A quinoline derivative with methoxy and methylbenzoyl substituents
This unique arrangement contributes to its biological activity, particularly in medicinal chemistry.
Anti-inflammatory Properties
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
The compound has demonstrated promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, similar quinoline derivatives have been shown to inhibit key enzymes associated with tumor growth and metastasis.
Metabolic Effects
In addition to its anti-inflammatory and anticancer properties, this compound has been explored for its effects on glucose metabolism. It may inhibit enzymes related to metabolic disorders, which could be beneficial in managing conditions like diabetes.
The exact mechanism of action for this compound involves interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit metabolic enzymes, leading to altered enzymatic activity that affects glucose metabolism and inflammation.
- Apoptosis Induction : By affecting signaling pathways involved in cell survival and death, it can promote apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique biological profile:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Compound A | 6-Methoxyquinoline | Anti-inflammatory | Lacks chlorophenyl group |
Compound B | 7-Chloroquinoline | Anticancer | Different substitution pattern |
Compound C | 5-Methylquinoline | Antimicrobial | Different functional groups |
This compound stands out due to its specific combination of substituents that enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have further elucidated the biological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
- Animal Models : In vivo studies indicated promising results in reducing tumor size and improving metabolic parameters in diabetic models.
- Clinical Relevance : While still primarily in the research phase, the compound's potential applications in clinical settings are being explored for its anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(15-25(31)29-19-10-8-18(28)9-11-19)22-13-24(35-3)23(34-2)12-20(22)27(21)33/h4-14H,15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJUKHJFRTDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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